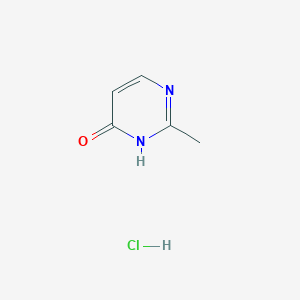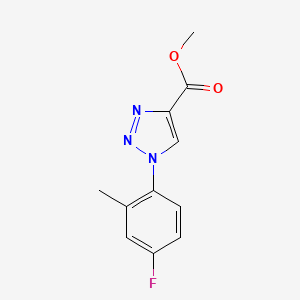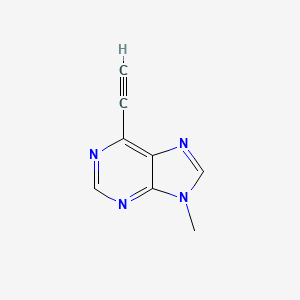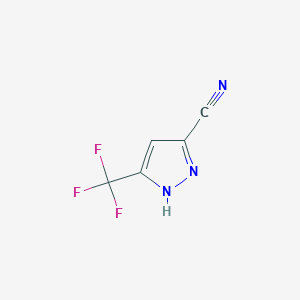
ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate (ECM-TC) is a cyclic compound with a heterocyclic ring structure and a carboxylate group. It is an important intermediate for the synthesis of other compounds and has been used in a variety of scientific applications.
Applications De Recherche Scientifique
Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is a valuable intermediate for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in a variety of scientific research applications, including the synthesis of novel heterocyclic compounds, the study of enzyme inhibitors, and the development of antiviral agents. ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been used in the synthesis of novel polymeric materials.
Mécanisme D'action
The mechanism of action of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is not well understood. However, it is believed to work by forming a complex with the target molecule and inhibiting its activity. This is thought to be due to the presence of the cyclopentylmethyl group, which is able to form a strong bond with the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate are not well understood. However, it has been shown to have some biological activity and has been used in the development of antiviral agents. Additionally, ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate has been shown to inhibit the activity of some enzymes, suggesting that it may have an effect on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate for lab experiments include its availability, its low cost, and its ability to form strong bonds with target molecules. Additionally, ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized using a variety of methods, making it a versatile intermediate for the synthesis of other compounds. The main limitation of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is its lack of specificity, as it can bind to a variety of molecules and inhibit their activity.
Orientations Futures
For the use of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate include further research into its mechanism of action and biochemical and physiological effects. Additionally, ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate could be used to develop novel inhibitors for a variety of enzymes, as well as novel antiviral agents. Additionally, ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate could be used in the synthesis of novel polymeric materials. Finally, ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate could be used to develop novel drug delivery systems and drug delivery vehicles.
Méthodes De Synthèse
Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized using a variety of methods. The most common method is the reaction between 1-(cyclopentylmethyl)-1H-1,2,3-triazole and ethyl chloroformate. This reaction is carried out in an inert atmosphere and yields ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate in good yields. Other methods include the reaction between ethyl bromoacetate and 1-(cyclopentylmethyl)-1H-1,2,3-triazole, and the reaction between ethyl chloroacetate and 1-(cyclopentylmethyl)-1H-1,2,3-triazole.
Propriétés
IUPAC Name |
ethyl 1-(cyclopentylmethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10-8-14(13-12-10)7-9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOATZQXONWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)



![[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6416719.png)
![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)
![3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B6416738.png)

![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)



![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)
